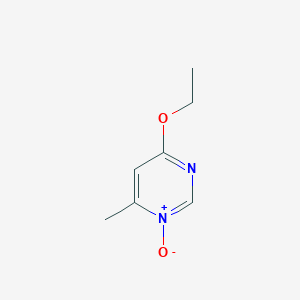
3,9-Dimethyl-7-methylideneundec-5-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Dimethyl-7-methylideneundec-5-ene is an organic compound with the molecular formula C14H26. It is a hydrocarbon that features both double and single bonds, making it an interesting subject for various chemical reactions and applications. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-7-methylideneundec-5-ene can be achieved through several methods, including:
Alkylation of Alkenes: One common method involves the alkylation of alkenes using appropriate alkyl halides under the presence of a strong base.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired product.
Hydroboration-Oxidation: This method involves the hydroboration of an alkene followed by oxidation to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes, where the reaction conditions are optimized for maximum yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction.
化学反应分析
Types of Reactions
3,9-Dimethyl-7-methylideneundec-5-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
科学研究应用
3,9-Dimethyl-7-methylideneundec-5-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3,9-Dimethyl-7-methylideneundec-5-ene involves its interaction with various molecular targets and pathways. The double bonds in the molecule make it reactive towards electrophiles, allowing it to participate in addition reactions. The presence of methyl groups can influence the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
3,9-Dimethylundec-5-ene: Lacks the methylidene group, making it less reactive.
7-Methylideneundec-5-ene: Lacks the dimethyl groups, affecting its stability and reactivity.
3,9-Dimethyl-7-methyleneundecane: Saturated version, less reactive due to the absence of double bonds.
Uniqueness
3,9-Dimethyl-7-methylideneundec-5-ene is unique due to the presence of both double bonds and multiple methyl groups, which confer specific reactivity and stability properties. This makes it a versatile compound for various chemical reactions and applications.
属性
CAS 编号 |
61063-99-8 |
|---|---|
分子式 |
C14H26 |
分子量 |
194.36 g/mol |
IUPAC 名称 |
3,9-dimethyl-7-methylideneundec-5-ene |
InChI |
InChI=1S/C14H26/c1-6-12(3)9-8-10-14(5)11-13(4)7-2/h8,10,12-13H,5-7,9,11H2,1-4H3 |
InChI 键 |
NINBDYJIUWDDSS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC=CC(=C)CC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)



![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)



![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)


